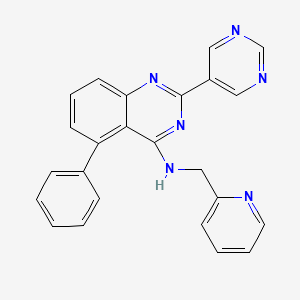
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on specific ion channels, particularly Kv 1.5, which plays a crucial role in cardiac arrhythmias such as atrial fibrillation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves several key steps. One of the primary methods includes the following steps :
Starting Material Preparation: The synthesis begins with the preparation of 4-bromoindoline-2,3-dione, which is then treated with sodium hydroxide and hydrogen peroxide to yield 2-amino-6-bromobenzoic acid.
Formation of Quinazoline Core: The 2-amino-6-bromobenzoic acid is then reacted with sodium cyanate to form 5-bromo-1H-quinazoline-2,4-dione. This intermediate is further treated with phenylboronic acid in the presence of a palladium catalyst to yield 5-phenylquinazoline-2,4(1H,3H)-dione.
Final Coupling: The final step involves the coupling of 2-chloro-N-(pyridin-2-ylmethyl)-5-(4-(trifluoromethyl)phenyl)quinazolin-4-amine with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine in the presence of potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline core.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenated compounds and nucleophiles such as amines and thiols. Conditions typically involve the use of polar aprotic solvents and catalysts like palladium.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled temperature and pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation and reduction reactions can modify the functional groups on the pyrimidine and quinazoline rings.
Scientific Research Applications
5-Phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its effects on ion channels and its potential as a therapeutic agent for cardiac arrhythmias.
Medicine: It is being investigated for its potential use in treating atrial fibrillation and other cardiac conditions.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and as a tool in drug discovery.
Mechanism of Action
The primary mechanism of action of 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine involves the inhibition of the Kv 1.5 ion channel . This inhibition leads to the prolongation of the ventricular effective refractory period (VERP) and the atrial effective refractory period (AERP), which helps in managing cardiac arrhythmias. The compound selectively targets the Kv 1.5 channel without significantly affecting other ion channels, making it a promising candidate for therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
- N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
Uniqueness
Compared to similar compounds, 5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine stands out due to its high selectivity for the Kv 1.5 ion channel and its robust efficacy in preclinical models. Its unique structure allows for specific interactions with the ion channel, leading to its potent inhibitory effects .
Properties
Molecular Formula |
C24H18N6 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-phenyl-N-(pyridin-2-ylmethyl)-2-pyrimidin-5-ylquinazolin-4-amine |
InChI |
InChI=1S/C24H18N6/c1-2-7-17(8-3-1)20-10-6-11-21-22(20)24(28-15-19-9-4-5-12-27-19)30-23(29-21)18-13-25-16-26-14-18/h1-14,16H,15H2,(H,28,29,30) |
InChI Key |
UVJHJIXYGIZLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)N=C(N=C3NCC4=CC=CC=N4)C5=CN=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Methoxymethoxy)-2-methylpropyl]-4-(1-methylethyl)benzene](/img/structure/B13982029.png)
![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
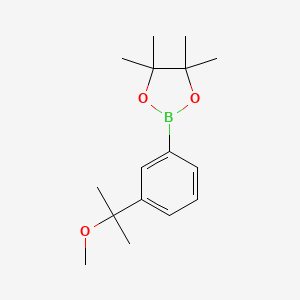
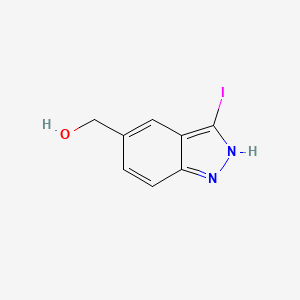
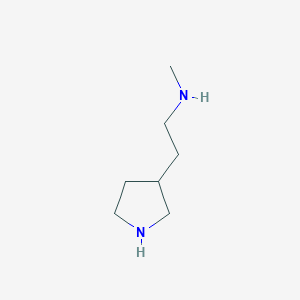


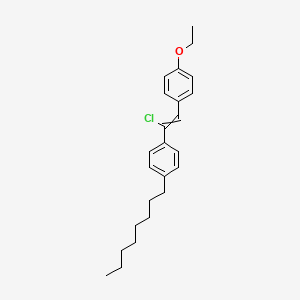
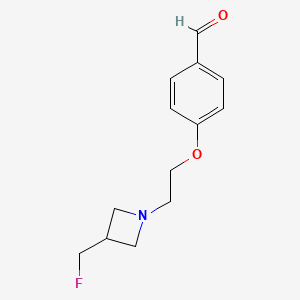
![2,5-Dioctylthieno[3,2-b]thiophene](/img/structure/B13982077.png)




